molecular formula C22H19NO3 B14389154 Ethyl 4-methoxy-1-phenyl-3H-benzo[E]indole-2-carboxylate CAS No. 89767-48-6

Ethyl 4-methoxy-1-phenyl-3H-benzo[E]indole-2-carboxylate

Katalognummer: B14389154
CAS-Nummer: 89767-48-6
Molekulargewicht: 345.4 g/mol
InChI-Schlüssel: BAHGNAAJCVFORN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-methoxy-1-phenyl-3H-benzo[E]indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. This compound is known for its unique structure, which includes a benzo[E]indole core with various functional groups, making it a valuable molecule in scientific research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 4-methoxy-1-phenyl-3H-benzo[E]indole-2-carboxylate can be synthesized through Fischer indolization. This method involves the reaction of ethyl phenylpyruvate with 2-naphthylhydrazone derivatives bearing a methoxy group at specific positions. The reaction typically requires acidic conditions and elevated temperatures to facilitate the formation of the indole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Fischer indolization process can be scaled up for industrial applications. This involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-methoxy-1-phenyl-3H-benzo[E]indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized indole derivatives .

Wissenschaftliche Forschungsanwendungen

Ethyl 4-methoxy-1-phenyl-3H-benzo[E]indole-2-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Ethyl 4-methoxy-1-phenyl-3H-benzo[E]indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole core allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 4-methoxy-1-phenyl-3H-benzo[E]indole-2-carboxylate is unique due to its specific functional groups and their positions on the indole ring. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

89767-48-6

Molekularformel

C22H19NO3

Molekulargewicht

345.4 g/mol

IUPAC-Name

ethyl 4-methoxy-1-phenyl-3H-benzo[e]indole-2-carboxylate

InChI

InChI=1S/C22H19NO3/c1-3-26-22(24)21-18(14-9-5-4-6-10-14)19-16-12-8-7-11-15(16)13-17(25-2)20(19)23-21/h4-13,23H,3H2,1-2H3

InChI-Schlüssel

BAHGNAAJCVFORN-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(C2=C(N1)C(=CC3=CC=CC=C32)OC)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.